Lipophilicity Advantage Over the 4-Methoxy Analog: A LogP Comparison
Compared to its closest commercially available analog, N-(2-Methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, the target compound exhibits a significantly higher predicted partition coefficient (LogP). This difference is critical for passive membrane permeability and potential blood-brain barrier (BBB) penetration. The target compound's LogP is 2.24 , whereas the 4-methoxy analog has a predicted LogP of 1.64 . A LogP value exceeding 2.0 is generally considered favorable for CNS drug candidates, while the 4-methoxy analog falls below this threshold, potentially limiting its brain exposure.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 2.24 |
| Comparator Or Baseline | N-(2-Methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide: 1.64 |
| Quantified Difference | ΔLogP = +0.60 (a ~36% increase in lipophilicity) |
| Conditions | Predictions generated using ACD/Labs Percepta Platform v14.00 for the neutral form of each compound, as reported by ChemSpider. |
Why This Matters
Higher lipophilicity (LogP 2.24 vs. 1.64) positions the target compound closer to the CNS drug-like sweet spot, making it a more suitable scaffold for neurodegenerative disease or epilepsy programs where passive BBB penetration is required.
